Tribenzyl(dibromo)-lambda~5~-stibane

Description

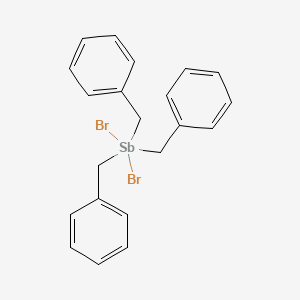

Tribenzyl(dibromo)-λ⁵-stibane is an organoantimony(V) compound characterized by a pentavalent antimony center coordinated to three benzyl (C₆H₅CH₂) groups and two bromine atoms. The λ⁵ notation denotes the hypervalent nature of the antimony atom, which adopts a trigonal bipyramidal or square pyramidal geometry depending on ligand arrangement. Tribenzyl(dibromo)-λ⁵-stibane’s benzyl substituents likely enhance steric bulk and lipophilicity compared to phenyl analogues, influencing its solubility and reactivity in organic media.

Properties

CAS No. |

13339-83-8 |

|---|---|

Molecular Formula |

C21H21Br2Sb |

Molecular Weight |

555.0 g/mol |

IUPAC Name |

tribenzyl(dibromo)-λ5-stibane |

InChI |

InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |

InChI Key |

PYTOTHMEQOWCMN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(dibromo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl bromide in the presence of a suitable base. The reaction typically proceeds as follows:

- Dissolve antimony trichloride in an appropriate solvent such as dichloromethane.

- Add benzyl bromide to the solution.

- Introduce a base, such as triethylamine, to facilitate the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(dibromo)-lambda~5~-stibane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state antimony compounds.

Reduction: Lower oxidation state antimony compounds.

Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Tribenzyl(dibromo)-lambda~5~-stibane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tribenzyl(dibromo)-lambda~5~-stibane involves its interaction with molecular targets through its bromine and benzyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Substituent Effects: Benzyl vs. Phenyl and Methyl Groups

The nature of substituents on antimony significantly impacts physicochemical properties:

- Benzyl (C₆H₅CH₂) Groups: Tribenzyl(dibromo)-λ⁵-stibane’s benzyl groups introduce greater steric hindrance and lipophilicity compared to phenyl (C₆H₅) substituents. This may reduce solubility in polar solvents (e.g., ethanol or water) but enhance compatibility with nonpolar organic matrices. For example, dibenzyl sulfides and sulfoxides () demonstrate increased hydrophobicity relative to phenyl analogues, a trend likely applicable here.

- Phenyl (C₆H₅) Groups: Triphenylantimony dichloride (C₆H₅)₃SbCl₂ () is a well-studied analogue with higher crystallinity and moderate solubility in chlorinated solvents.

- Methyl (CH₃) Groups : Iodo(tetramethyl)-λ⁵-stibane () highlights how smaller alkyl groups reduce steric bulk, increasing reactivity in substitution reactions. However, methyl substituents offer less stabilization to the antimony center via resonance effects compared to aromatic groups.

Table 1: Substituent Effects on Antimony(V) Compounds

| Compound | Substituents | Steric Bulk | Solubility Trend | Reactivity Profile |

|---|---|---|---|---|

| Tribenzyl(dibromo)-λ⁵-stibane | 3 Benzyl, 2 Br | High | Low in polar solvents | Moderate (Br as leaving group) |

| Triphenylantimony dichloride | 3 Phenyl, 2 Cl | Moderate | Moderate in CHCl₃ | Lower (Cl less labile than Br) |

| Iodo(tetramethyl)-λ⁵-stibane | 4 Methyl, 1 I | Low | High in THF | High (I as leaving group) |

Halide Effects: Bromine vs. Chlorine and Iodine

The choice of halide influences electronic and reactive properties:

- Bromine (Br): As a leaving group, bromine enhances nucleophilic substitution reactivity compared to chlorine. Tribenzyl(dibromo)-λ⁵-stibane may undergo faster ligand exchange in reactions with organolithium reagents, similar to dibromo(phenyl)stibane’s use in synthesizing stiboles ().

- Chlorine (Cl) : Triphenylantimony dichloride () exhibits slower substitution kinetics, making it more stable under ambient conditions but less reactive in synthetic applications.

- Iodine (I) : Iodo derivatives like iodo(tetramethyl)-λ⁵-stibane () are highly reactive due to iodine’s polarizability, though they may suffer from reduced thermal stability.

Physical and Optical Properties

- Melting Points : Benzyl-substituted compounds typically exhibit lower melting points than phenyl analogues due to reduced crystallinity. For instance, dibenzyl sulfoxide () melts at 124–126°C, whereas diphenyl sulfoxide melts at 180°C.

- Optical Behavior: Linear pentacyclic stiboles derived from dibromo(phenyl)stibane show phosphorescence at 77 K ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.